5-(Benzylthio)benzothiophene
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Overview
Description
5-(Benzylthio)benzothiophene is an organosulfur compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a benzylthio group at the 5-position of the benzothiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylthio)benzothiophene can be achieved through several methods. One common approach involves the reaction of benzothiophene with benzylthiol in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. This reaction typically proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzothiophene ring, resulting in the formation of the desired product .
Another method involves the use of aryne intermediates. In this approach, benzothiophene is reacted with an aryne precursor and benzylthiol under mild conditions to yield this compound. This method offers good functional group tolerance and allows for the synthesis of various substituted benzothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylthio)benzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzylthio group and the benzothiophene ring.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce thiols or sulfides. Substitution reactions result in the formation of various substituted benzothiophene derivatives.
Scientific Research Applications
5-(Benzylthio)benzothiophene has a wide range of applications in scientific research, including:
Medicine: Research has explored its use as a pharmacophore in the development of new therapeutic agents.
Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(Benzylthio)benzothiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the benzylthio group.
5-(Methylthio)benzothiophene: A similar compound with a methylthio group instead of a benzylthio group.
5-(Phenylthio)benzothiophene: A compound with a phenylthio group at the 5-position.
Uniqueness
5-(Benzylthio)benzothiophene is unique due to the presence of the benzylthio group, which imparts distinct chemical and physical properties compared to other benzothiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H12S2 |
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Molecular Weight |
256.4 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-benzothiophene |
InChI |
InChI=1S/C15H12S2/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10H,11H2 |
InChI Key |
RPQZLJLWOWZQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
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